molecular formula C12H13ClN4O2S B5233569 N-(4-chlorophenyl)-N'-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]urea

N-(4-chlorophenyl)-N'-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B5233569
M. Wt: 312.78 g/mol
InChI Key: GOIMNKWWZGOPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N'-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]urea, also known as CMETU, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CMETU is a thiadiazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The exact mechanism of action of N-(4-chlorophenyl)-N'-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]urea is not fully understood, but it is believed to act through various pathways. N-(4-chlorophenyl)-N'-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory cytokines. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, N-(4-chlorophenyl)-N'-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the activity of COX-2 and HDACs. Additionally, N-(4-chlorophenyl)-N'-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to induce apoptosis in cancer cells and have anticonvulsant activity in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-N'-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]urea has several advantages for lab experiments, including its stability and solubility in various solvents. It is also relatively easy to synthesize and purify. However, N-(4-chlorophenyl)-N'-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]urea has some limitations, including its low aqueous solubility, which can affect its bioavailability and limit its use in in vivo studies. Additionally, N-(4-chlorophenyl)-N'-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]urea has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for the research of N-(4-chlorophenyl)-N'-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]urea. One potential direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Another direction is to study its potential use in combination with other anti-cancer agents for the treatment of various types of cancer. Additionally, further studies are needed to understand the safety and efficacy of N-(4-chlorophenyl)-N'-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]urea in humans and its potential use in clinical trials.

Synthesis Methods

N-(4-chlorophenyl)-N'-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]urea can be synthesized using various methods, including the reaction of 4-chlorophenyl isocyanate with 5-(2-methoxyethyl)-1,3,4-thiadiazol-2-amine in the presence of a base, such as triethylamine. Other methods involve the reaction of 4-chlorophenyl isocyanate with 5-(2-methoxyethyl)-1,3,4-thiadiazol-2-thiol, followed by oxidation to the desired urea derivative. The purity and yield of N-(4-chlorophenyl)-N'-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]urea can be improved by using different purification techniques, such as recrystallization or column chromatography.

Scientific Research Applications

N-(4-chlorophenyl)-N'-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]urea has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-convulsant properties. N-(4-chlorophenyl)-N'-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. It has also been found to inhibit the growth of various cancer cell lines and induce apoptosis. Additionally, N-(4-chlorophenyl)-N'-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to have anticonvulsant activity in animal models of epilepsy.

properties

IUPAC Name

1-(4-chlorophenyl)-3-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O2S/c1-19-7-6-10-16-17-12(20-10)15-11(18)14-9-4-2-8(13)3-5-9/h2-5H,6-7H2,1H3,(H2,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIMNKWWZGOPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]urea

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